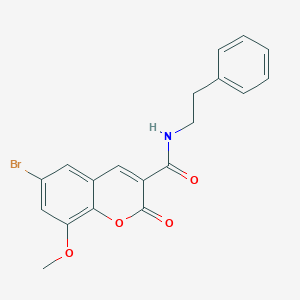
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine, also known as CP-376395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylpyrrolidine compounds, which have been studied for their anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. By inhibiting 5-LOX, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine can reduce inflammation and pain in animal models of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been studied for its potential neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine in lab experiments is its potential therapeutic properties. This compound can be used to study the mechanisms of inflammation and pain, as well as the potential development of new treatments for these conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine. One area of research is the development of new treatments for inflammatory diseases such as arthritis and colitis. Another area of research is the study of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential toxicity.
合成方法
The synthesis of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
科学研究应用
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis.
属性
产品名称 |
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine |
|---|---|
分子式 |
C11H14ClNO3S |
分子量 |
275.75 g/mol |
IUPAC 名称 |
1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-9-4-5-10(12)11(8-9)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI 键 |
PCLNJQQUFNAFMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)



![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
